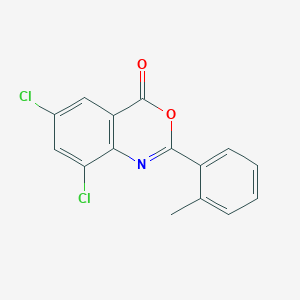![molecular formula C17H22N2O4S B5657886 1-({3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}sulfonyl)azetidin-3-ol](/img/structure/B5657886.png)
1-({3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}sulfonyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related azabicyclo octanes and azetidinones involves intricate chemical procedures. For instance, the stereoisomers of related azabicyclo compounds were synthesized using a refined method that significantly reduced the number of steps involved, showcasing the evolution of synthetic chemistry to achieve high optical purity through methods like preparative reversed-phase HPLC (Nanjappan, Ramalingam, & Nowotnik, 1992). Moreover, azetidinones have been synthesized through cycloadditions, indicating the utility of these compounds as building blocks for more complex structures (Katagiri et al., 1986).
Molecular Structure Analysis
The molecular structure of azabicyclo and azetidinone derivatives reveals significant complexity and diversity. The crystal and molecular structure analysis of similar compounds, such as 1-(Diphenylmethyl)azetidin-3-ol, provides insights into the puckered nature of four-membered rings and intermolecular hydrogen bonding, highlighting the importance of structural analysis in understanding chemical behavior (Ramakumar, Venkatesan, & Rao, 1977).
Chemical Reactions and Properties
Azetidinone derivatives participate in a variety of chemical reactions, indicating their versatility. For example, they can undergo reactions with nucleophiles to produce compounds with potential as carbapenem nuclei, underscoring their significance in synthetic organic chemistry (Katagiri et al., 1986). Additionally, the reactivity of such compounds towards different reagents leads to a wide range of chemical transformations, further expanding their utility in drug synthesis and development.
Physical Properties Analysis
The physical properties of azetidinones and related compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in pharmaceutical formulations. Although specific data on "1-({3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}sulfonyl)azetidin-3-ol" are not detailed, studies on similar compounds provide valuable insights. The analysis of crystal structures, for example, assists in understanding the compound's stability, solubility, and reactivity, essential for drug design and manufacturing processes.
Chemical Properties Analysis
The chemical properties of azetidinones, including reactivity, stability under various conditions, and interaction with biological molecules, are fundamental to their biomedical applications. Research on related compounds demonstrates the potential of azetidinones in synthesizing novel antibiotics and other therapeutics, highlighting the importance of chemical property analysis in identifying new drug candidates (Veinberg et al., 2004).
Propiedades
IUPAC Name |
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(3-hydroxyazetidin-1-yl)sulfonylphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c20-15-10-18(11-15)24(22,23)16-6-2-4-13(8-16)17(21)19-9-12-3-1-5-14(19)7-12/h2,4,6,8,12,14-15,20H,1,3,5,7,9-11H2/t12-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEVQFZEGXMQPK-OCCSQVGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)N(C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CC(C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)N(C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CC(C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5657805.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5657809.png)
![N-(2-chlorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5657812.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(2-phenoxyphenyl)ethyl]acetamide](/img/structure/B5657836.png)
![(3-{2-[1-(3,6-dimethyl-2-pyrazinyl)-4-piperidinyl]-1H-imidazol-1-yl}propyl)dimethylamine](/img/structure/B5657842.png)
![1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one](/img/structure/B5657852.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5657855.png)
![1-methyl-4-[(3-methyl-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5657863.png)

![3-{[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]carbonyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5657875.png)
![1-[2-(dimethylamino)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5657885.png)

![8-[(5-cyclopentyl-2-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5657905.png)